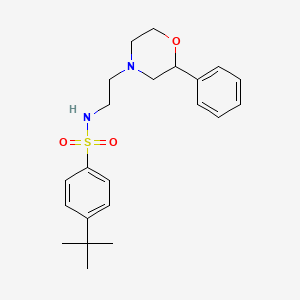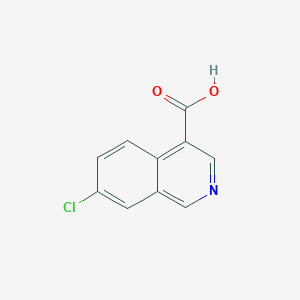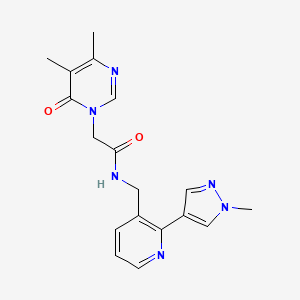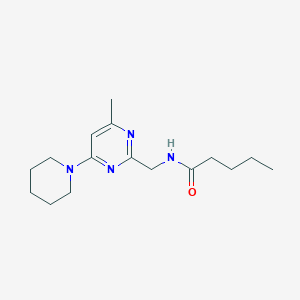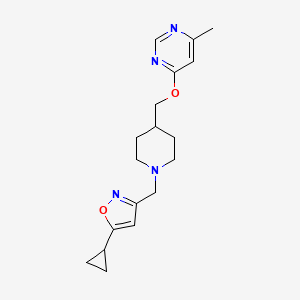![molecular formula C13H23NO3 B2474541 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one CAS No. 1351623-18-1](/img/structure/B2474541.png)
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one” is a derivative of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . The IUPAC name of the base compound is 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . It has a molecular weight of 157.21 .
Molecular Structure Analysis
The InChI code for 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 . This provides a detailed description of the molecular structure.Applications De Recherche Scientifique
Synthesis and Structure
- The compound has been synthesized using the Mannich reaction and exhibits growth-regulating activity, as demonstrated by Sharifkanov et al. (2001) (Sharifkanov et al., 2001).
Three-Component Synthesis Applications
- Lisovenko and Dryahlov (2014) developed a method for synthesizing related compounds using a three-component reaction, highlighting the compound's versatility in chemical synthesis (Lisovenko & Dryahlov, 2014).
Novel Synthesis Techniques
- Gravestock and McKenzie (2002) achieved the synthesis and isolation of a diastereomer of a related compound, showcasing innovative synthesis techniques for such compounds (Gravestock & McKenzie, 2002).
Spiroarsoranes Study
- Tapia-Benavides et al. (2010) explored spiroarsoranes, compounds with a similar structure, and their polytopal equilibrium in solution, contributing to the understanding of spiro compounds’ behavior in different environments (Tapia-Benavides et al., 2010).
Antiviral Applications
- Apaydın et al. (2019) synthesized a series of related compounds and evaluated them against human coronavirus, indicating potential antiviral applications (Apaydın et al., 2019).
Anti-Influenza Virus Activity
- Göktaş et al. (2012) synthesized compounds with similar structures and evaluated them for antiviral activity against influenza, demonstrating their potential in antiviral drug development (Göktaş et al., 2012).
Spiroaminals Synthesis Review
- Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, a group of compounds that includes structures similar to the compound (Sinibaldi & Canet, 2008).
Structural Elucidation in Drug Development
- Richter et al. (2022) conducted a structural study of a related compound, contributing to the development of antitubercular drugs (Richter et al., 2022).
Fatty Acid Amide Hydrolase Inhibition
- Meyers et al. (2011) optimized spirocyclic inhibitors, including structures akin to the compound, for inhibiting fatty acid amide hydrolase, relevant in pain management (Meyers et al., 2011).
Antibacterial Evaluation
- Natarajan et al. (2021) synthesized and evaluated similar compounds for antibacterial activity, indicating their potential in combating bacterial infections (Natarajan et al., 2021).
Propriétés
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)10(15)14-6-13(7-14)8-16-12(4,5)17-9-13/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTUPNBEKLDDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C(C)(C)C)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

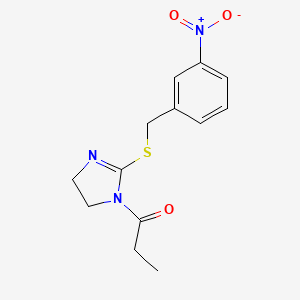
![4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid](/img/structure/B2474462.png)
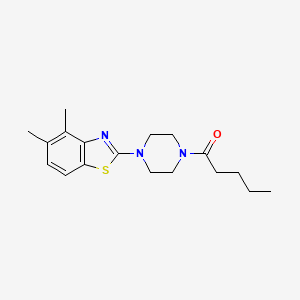

![methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2474465.png)
